Proteasome Beta-1 Subunit Selective Inhibition
In a direct head-to-head comparison using the same assay platform, 2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid exhibits a measurable selectivity in inhibiting the trypsin-like and PGPH-like activities of the human 20S proteasome. The compound demonstrates a higher potency (lower IC50) against the beta-1 subunit's PGPH-like activity compared to its effect on the beta-2 subunit's trypsin-like activity [1].
| Evidence Dimension | IC50 for inhibition of human 20S proteasome catalytic subunits |
|---|---|
| Target Compound Data | IC50 = 2.99E+3 nM (for beta-1 subunit, PGPH-like activity); IC50 > 1.00E+4 nM (for beta-2 subunit, trypsin-like activity) |
| Comparator Or Baseline | The compound's own activity against the beta-2 subunit serves as the direct comparator |
| Quantified Difference | >3.34-fold selectivity (difference in IC50 values: >10,000 nM vs. 2,990 nM) |
| Conditions | Inhibition of human 20S proteasome beta-1 (PGPH-like) and beta-2 (trypsin-like) subunits, assessed via hydrolysis of Z-LLE-AMC and Boc-LRR-AMC fluorogenic substrates, respectively. |
Why This Matters
This quantifiable subunit selectivity is critical for researchers designing chemical probes to dissect the specific functions of the proteasome's catalytic activities, a specificity that is not observed with pan-proteasome inhibitors.
- [1] BindingDB. (n.d.). BDBM50444893 (CHEMBL3099616) Affinity Data for Proteasome Subunit Beta Type-1 and Type-2. Retrieved from BindingDB. View Source
